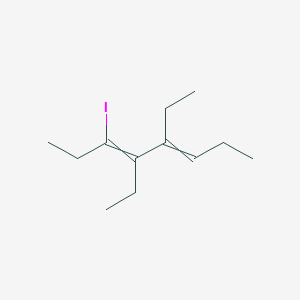

4,5-Diethyl-3-iodoocta-3,5-diene

Description

4,5-Diethyl-3-iodoocta-3,5-diene is a halogenated diene characterized by an eight-carbon chain with conjugated double bonds at positions 3 and 4. The molecule features ethyl substituents at carbons 4 and 5 and an iodine atom at carbon 5. The ethyl groups enhance steric bulk, influencing solubility and stability, while the conjugated diene system enables participation in cycloaddition or polymerization processes. Applications span organic synthesis intermediates and materials science, though its exact industrial uses remain understudied.

Properties

CAS No. |

193211-59-5 |

|---|---|

Molecular Formula |

C12H21I |

Molecular Weight |

292.20 g/mol |

IUPAC Name |

4,5-diethyl-3-iodoocta-3,5-diene |

InChI |

InChI=1S/C12H21I/c1-5-9-10(6-2)11(7-3)12(13)8-4/h9H,5-8H2,1-4H3 |

InChI Key |

AATQCHYUBOFPNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(CC)C(=C(CC)I)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-3-iodoocta-3,5-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 4,5-diethyl-3-octene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-3-iodoocta-3,5-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or ketones.

Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding 4,5-diethyl-3-octene.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions

Major Products

Oxidation: Diols or ketones.

Reduction: 4,5-diethyl-3-octene.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,5-Diethyl-3-iodoocta-3,5-diene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4,5-Diethyl-3-iodoocta-3,5-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,5-Diethyl-3-iodoocta-3,5-diene:

Cholesta-3,5-diene

- Structure : A steroidal diene with conjugated double bonds at positions 3 and 5, embedded in a tetracyclic ring system.

- Key Differences :

- Lacks halogen substituents and ethyl groups.

- Higher molecular weight (396.6 g/mol vs. ~280 g/mol for this compound).

- Exhibits lipophilic behavior due to the steroid backbone, whereas the iodine and ethyl groups in the target compound enhance polarity and reactivity.

- Applications : Found in biological systems (e.g., cholesterol biosynthesis intermediates) .

3-Ethyloct-1,5-diene Isomers

- Structure: Ethyl-substituted dienes with non-conjugated double bonds at positions 1 and 5.

- Key Differences: Absence of iodine reduces electrophilicity and limits utility in substitution reactions. Non-conjugated double bonds decrease resonance stabilization, leading to lower thermal stability. Detected in olive oils as volatile organic compounds, suggesting higher volatility compared to the iodine-containing target compound .

Stigmastan-3,5-diene

- Structure : A plant-derived steroidal diene with conjugated 3,5-diene system.

- Key Differences :

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Halogen Influence: The iodine atom in this compound differentiates it from non-halogenated analogs like 3-ethyloct-1,5-diene, enabling participation in nucleophilic substitutions absent in its counterparts .

- Steric Effects : Ethyl groups at C4 and C5 may reduce crystallization tendencies compared to steroidal dienes like Cholesta-3,5-diene, enhancing solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.